molecular formula C23H24ClN3O3S B2537749 ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate CAS No. 1251709-26-8

ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate

Cat. No.: B2537749
CAS No.: 1251709-26-8
M. Wt: 457.97
InChI Key: VKNTWTNJTQPWAE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate is a benzodiazepine derivative featuring:

  • A 1H-benzo[b][1,4]diazepine core.
  • A thioether linkage connecting a 2-oxoethyl group to the diazepine ring.
  • A 4-chlorophenethyl amide substituent on the 2-oxoethyl moiety.
  • An ethyl acetate ester group at the C2 position.

However, its pharmacological profile remains uncharacterized in the provided evidence.

Properties

IUPAC Name

ethyl 2-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3S/c1-2-30-23(29)14-18-13-22(27-20-6-4-3-5-19(20)26-18)31-15-21(28)25-12-11-16-7-9-17(24)10-8-16/h3-10,13,26H,2,11-12,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNTWTNJTQPWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate is a complex organic compound that features a unique combination of functional groups, including a benzo[b][1,4]diazepine structure, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular formula for this compound is C22H24ClN3O3SC_{22}H_{24}ClN_3O_3S, indicating a substantial molecular weight and a variety of functional groups that contribute to its potential biological activity. The compound includes:

  • Chlorophenethyl moiety : Known for enhancing lipophilicity and target specificity.
  • Thioether linkage : May influence metabolic stability and bioavailability.
  • Diazepine ring : Associated with various pharmacological activities, including anxiolytic and anticonvulsant effects.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the diazepine ring and the introduction of the chlorophenethyl group. A general synthetic route may include:

  • Formation of the Diazepine Core : Utilizing cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Employing nucleophilic substitution reactions to attach the chlorophenethyl and thioether groups.
  • Final Modifications : Esterification to yield the final product.

Cytotoxicity

Research indicates that compounds related to benzo[b][1,4]diazepines exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies on similar benzodiazepine derivatives have shown promising results in inhibiting cell proliferation in human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with some compounds achieving IC50 values around 16 μM . The presence of specific structural motifs appears to enhance these effects.

The biological activity of this compound may involve:

  • Receptor Modulation : Interaction with GABA receptors could lead to anxiolytic effects.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in tumor growth or inflammation.

These interactions can lead to alterations in cellular signaling pathways that promote apoptosis in cancer cells or provide neuroprotective effects.

Therapeutic Applications

Given its structural characteristics and biological activity, this compound could have several therapeutic applications:

  • Anticancer Agent : Due to its cytotoxic properties against tumor cell lines.
  • Neuroprotective Drug : Potential use in treating neurological disorders due to its diazepine structure.

Comparative Analysis with Related Compounds

Compound NameStructure HighlightsBiological Activity
Ethyl 2-(5,6-dichloro-2-iminoquinazolin)Dichloro substitutionExhibits antimicrobial properties
4-Amino-2-ethyl-1H-benzo[b][1,4]diazepineBenzodiazepine coreKnown for anxiolytic effects
N-(4-chlorophenethyl)-4-aminoquinazolineChlorophenethyl moietyAnticancer activity

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:

Compound Name (Abbreviated) Core Structure Key Substituents Molecular Formula (Calc./Found) Synthesis Method Notable Properties
Target Compound Benzo[b][1,4]diazepine 4-Chlorophenethyl thioether, ethyl ester Not provided Not described Assumed moderate lipophilicity (Cl, ester groups)
9d (Triazol derivative) 1,2,4-Triazol Trifluoromethyl, nitro groups, thioacetate ester C₂₀H₁₅ClF₃N₇O₄S (Calc. C 44.33%) Not detailed Elemental analysis: C 44.21%, H 2.68%, N 18.01%
6o (Tetrahydrobenzo[b]thiophene) Tetrahydrobenzo[b]thiophene 4-Hydroxyphenyl, ethoxy ester C₂₁H₂₃NO₅S Petasis reaction (HFIP solvent, 22% yield) HRMS: m/z 390.1370 ; hydroxyl group enhances polarity
12 (Benz[f][1,4]oxazepine) Benz[f][1,4]oxazepine Benzyl, pyridyl ethyl acetamide Not provided LiOH hydrolysis, acidic work-up (pH 3) Pyridyl group may improve water solubility
6a-d (Benzimidazole-indole hybrid) Benzo[b][1,4]diazepine Benzimidazole thioether, indole moiety Not provided Claisen-Schmidt condensation (ethanol reflux) Purified via ethanol; aromatic stacking potential from indole

Key Observations

Core Heterocycles :

  • The target’s benzodiazepine core is shared with 6a-d , but differs from triazol (9d ), tetrahydrothiophene (6o ), and oxazepine (12 ) scaffolds. These variations influence ring rigidity and electronic properties.

Substituent Effects: 4-Chlorophenethyl (target) vs. Trifluoromethyl and nitro groups (9d): Electron-withdrawing substituents may improve metabolic stability but reduce solubility compared to the target’s chloro and amide groups . Benzimidazole-indole hybrid (6a-d): The indole moiety could enhance π-π interactions in receptor binding, contrasting with the target’s simpler acetamide .

Synthetic Accessibility :

  • 6o was synthesized via a Petasis reaction (22% yield), while 6a-d required Claisen-Schmidt condensation . The target’s synthesis method is unspecified, but analogous benzodiazepines often employ nucleophilic substitution or cyclocondensation.

Physicochemical Properties :

  • Elemental Analysis : 9d showed close agreement between calculated and found values (N ≈ 18%), suggesting high purity .
  • Mass Spectrometry : 6o ’s HRMS confirmed exact mass (m/z 390.1370), critical for structural validation .

Research Implications

  • Pharmacological Potential: The target’s benzodiazepine core and chloro-substituted amide may favor GABA receptor modulation, whereas 6a-d’s indole moiety could target serotonin receptors .
  • Optimization Opportunities : Replacing the ethyl ester with a more hydrolytically stable group (e.g., tert-butyl) could improve metabolic stability, as seen in 9d ’s trifluoromethyl group .

Limitations

  • Data Gaps : The target’s molecular formula, yield, and bioactivity data are absent in the evidence.
  • Evidence Scope : Comparisons rely on structural inferences rather than direct pharmacological or kinetic data.

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